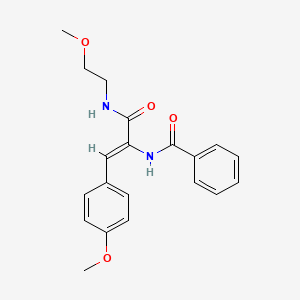

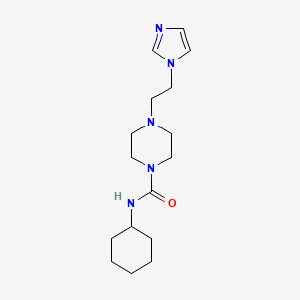

4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with imidazole moieties, which are of interest due to their potential biological activities. For instance, the first paper describes the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties as new anti-tuberculosis agents. These compounds show excellent in vitro activity against drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis (MTB) .

Synthesis Analysis

The synthesis of related compounds involves the attachment of various amine moieties to the imidazole ring. Although the exact synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide is not detailed, similar synthetic strategies could potentially be applied. The synthesis of imidazole-containing compounds typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired product .

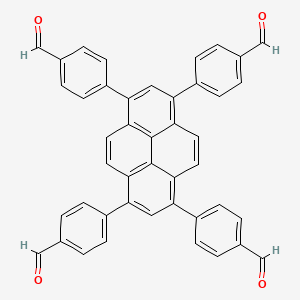

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is crucial for their biological activity. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms, which can participate in hydrogen bonding and metal coordination. This feature is often exploited in drug design to enhance binding affinity to biological targets. The specific molecular interactions and structure-activity relationships of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide would need to be studied to understand its potential as a therapeutic agent .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can vary depending on the substituents attached to the ring. The second paper discusses a derivatization reagent for carboxylic acids that contains an imidazole moiety, which reacts under mild conditions in the presence of pyridine and a carbodiimide. This suggests that imidazole compounds can be reactive under certain conditions, which could be relevant for the synthesis or further functionalization of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring can confer certain properties such as solubility in water, melting points, and stability. The fluorescence properties discussed in the second paper also highlight the potential for imidazole compounds to be used in analytical applications, such as high-performance liquid chromatography (HPLC) with fluorescence detection .

科学的研究の応用

Anticancer Applications

One key area of application for compounds related to 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide is in the development of anticancer agents. Research has explored the conversion of 5-aminoimidazole-4-carboxamide into imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones and imidazo[1,5-a][1,3,5]triazin-4(3H)-ones. These compounds are structurally related to the clinically used anticancer agents temozolomide and mitozolomide, demonstrating potential for tumor growth inhibition through novel synthesis pathways and chemical modifications (Wang et al., 1998).

Synthesis of Novel Compounds

The modular synthesis of tetrasubstituted imidazoles and trisubstituted oxazoles through aldimine cross-coupling represents another significant application. This process facilitates the creation of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and cytostatic properties. Such synthetic routes offer a versatile methodology for constructing complex molecules that contain the imidazole ring, a crucial component in many pharmacologically active compounds (Kison & Opatz, 2009).

Nanoparticle-Promoted Synthesis

Research into the nanoparticle-promoted synthesis of trisubstituted imidazoles in a green medium presents an eco-friendly approach to creating these compounds. Utilizing copper nanoparticles on charcoal as a catalyst in polyethylene glycol (PEG) offers an efficient and environmentally friendly method for synthesizing imidazoles, which are foundational structures in many pharmacologically active molecules, including fungicides, proton pump inhibitors, and antiulcerative agents (Khalifeh & Niknam, 2020).

Drug Development and Molecular Interaction

Another significant application is in the realm of drug development and understanding molecular interactions. Studies focusing on the reactivity of imidazo[5,1-c][1,2,4]triazines with nucleophiles have shown the potential for selective formation of monoamides and the synthesis of complex molecules like imidazo[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines. Such research sheds light on the intricate chemical behavior of these compounds and opens pathways for developing new drugs and materials with tailored properties (Sadchikova & Mokrushin, 2014).

作用機序

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives are used as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific chemical structure. Some imidazole derivatives are used as medications and are generally safe for human use under the supervision of a healthcare provider, while others may be toxic or hazardous. Always refer to the specific safety data sheet (SDS) for information on a particular compound .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising direction for future research .

特性

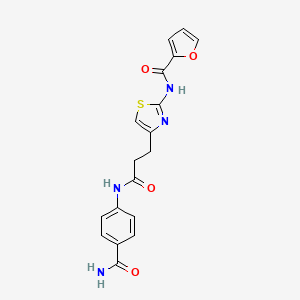

IUPAC Name |

N-cyclohexyl-4-(2-imidazol-1-ylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c22-16(18-15-4-2-1-3-5-15)21-12-10-19(11-13-21)8-9-20-7-6-17-14-20/h6-7,14-15H,1-5,8-13H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOBEQHNIYQNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2547955.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)